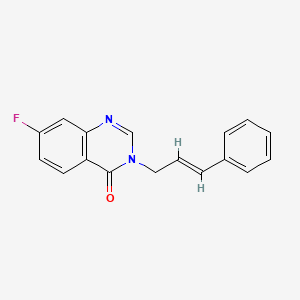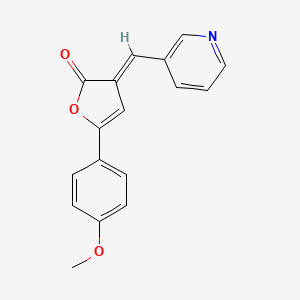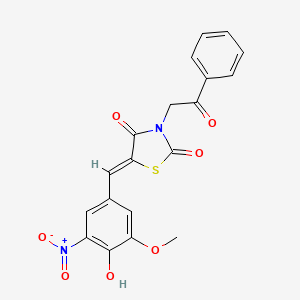
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research. This compound is a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway. The PI3K/Akt/mTOR pathway is involved in many cellular processes, including cell growth, survival, and metabolism. LY294002 has been shown to have a wide range of applications in scientific research, including cancer research, neuroscience, and immunology.
Mechanism of Action
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone works by binding to the ATP-binding site of PI3K, inhibiting its activity and preventing the phosphorylation of downstream targets. This leads to a decrease in Akt and mTOR signaling, which can result in decreased cell growth and survival. 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has also been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Biochemical and Physiological Effects
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. In cancer cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to inhibit cell growth and induce apoptosis. In neuronal cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to regulate synaptic plasticity and memory formation. In immune cells, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been shown to modulate cytokine production and T cell activation.
Advantages and Limitations for Lab Experiments
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a potent and specific inhibitor of PI3K, making it a valuable tool for studying the PI3K/Akt/mTOR signaling pathway. It is also relatively easy to use and has a well-established protocol for dosing and administration. However, 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone also has some limitations. It can be toxic at high concentrations, and its effects can be variable depending on the cell type and context. Additionally, its specificity for PI3K can be affected by other factors, such as the presence of other kinases or signaling pathways.
Future Directions
There are several future directions for research involving 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone. One area of interest is the development of more specific and potent inhibitors of PI3K. Another area of interest is the identification of novel targets downstream of PI3K that may be involved in cancer cell growth and survival. Additionally, there is interest in using 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone in combination with other drugs or therapies to enhance its efficacy and reduce toxicity. Finally, there is interest in using 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone as a tool for studying the role of PI3K in other cellular processes, such as autophagy and cell migration.
Synthesis Methods
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the condensation of 2-aminobenzophenone with an aldehyde followed by a cyclization reaction. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Scientific Research Applications
7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been widely used in scientific research as a tool for studying the PI3K/Akt/mTOR signaling pathway. This compound has been shown to inhibit the activity of PI3K in a dose-dependent manner, leading to downstream effects on Akt and mTOR signaling. 7-fluoro-3-(3-phenyl-2-propen-1-yl)-4(3H)-quinazolinone has been used to study the role of PI3K in cancer cell growth and survival, as well as in the regulation of neuronal function and immune cell activation.
properties
IUPAC Name |
7-fluoro-3-[(E)-3-phenylprop-2-enyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O/c18-14-8-9-15-16(11-14)19-12-20(17(15)21)10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNOKWUKTXWGJM-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=NC3=C(C2=O)C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1-isoquinolinecarboxamide](/img/structure/B5028250.png)
![{4-[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5028256.png)
![1-{[1-(benzylsulfonyl)-4-piperidinyl]carbonyl}-4-ethylpiperazine](/img/structure/B5028257.png)

![methyl 2-chloro-5-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5028260.png)

![benzyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5028274.png)

![2-(benzyl{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B5028282.png)
![2-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5028290.png)
![2-{[2-(2-ethylphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5028303.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyridazine](/img/structure/B5028307.png)
![N-(2-methoxy-5-{[(2-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5028319.png)
![{1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5028324.png)